4-乙基-2-甲基嘧啶-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

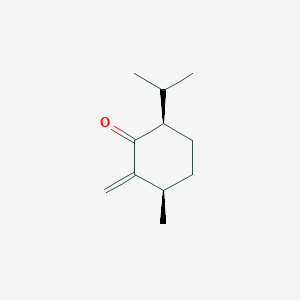

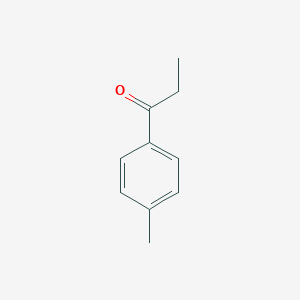

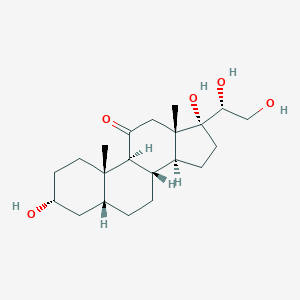

4-Ethyl-2-methylpyrimidine-5-carboxylic acid is a compound that can be associated with a class of pyrimidine derivatives. These derivatives are known for their diverse range of biological activities and are often explored for their potential as pharmaceutical agents. The compound itself is not explicitly mentioned in the provided papers, but its structure is closely related to the compounds discussed in the research.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of ethyl 4-hydroxypyrimidine-5-carboxylate derivatives, which are structurally similar to 4-Ethyl-2-methylpyrimidine-5-carboxylic acid, has been reported to start from diethyl 2-(ethoxymethylene)malonate, yielding the target molecules at high efficiency . Another related synthesis involves the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles, leading to the formation of esters of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to alter the compound's properties. In the context of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid, the ethyl and methyl groups are expected to influence the molecule's electronic distribution and steric hindrance, potentially affecting its binding interactions with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can participate in a variety of chemical reactions. For example, the 5,6-dihydroxypyrimidine-4-carboxylic acids have been studied as active site inhibitors of HCV NS5B polymerase, indicating that they can engage in specific binding interactions with the enzyme . Additionally, 2-amino-4-methylpyrimidine has been used to form complexes with carboxylic acids, demonstrating its ability to engage in hydrogen bonding and form supramolecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives like 4-Ethyl-2-methylpyrimidine-5-carboxylic acid are influenced by their molecular structure. The presence of substituents such as ethyl and methyl groups can affect the compound's solubility, boiling and melting points, and stability. The carboxylic acid group is a key functional group that can engage in hydrogen bonding and deprotonation reactions, which are important for the compound's reactivity and interactions in biological systems.

科学研究应用

合成和化学应用

简便合成技术: 研究已经开发了简便的合成方法,用于合成嘧啶衍生物,包括那些与4-乙基-2-甲基嘧啶-5-羧酸有结构关联的衍生物,突出它们在通过自由基化学创造药理活性分子方面的实用性 (Regan et al., 2012)。此外,还探索了创新的合成途径,用于创建乙基-4-羟基嘧啶-5-羧酸酯衍生物,展示了该化合物在合成中的多功能性 (Hai-yang, 2009)。

抗菌和抗病毒活性: 一些研究已经调查了嘧啶糖苷的抗菌性能,表明其在对抗细菌和病毒感染方面的潜在应用 (El‐Sayed et al., 2008)。这项研究表明了嘧啶衍生物的更广泛药理潜力。

药理研究

细胞毒活性: 对新型4-硫代嘧啶衍生物的细胞毒活性进行了研究,揭示了它们作为癌症治疗药物的潜力 (Stolarczyk et al., 2018)。这些研究强调了该化合物在开发新的癌症治疗方法中的相关性。

HIV-1蛋白酶抑制剂: 对具有潜在活性抗HIV-1蛋白酶作用的新化合物的合成和表征的研究突显了嘧啶衍生物在抗逆转录病毒疗法中的应用 (Pekparlak et al., 2020)。这表明了开发新的HIV治疗方法的一个有前途的途径。

材料科学和绿色化学

工业应用: 一项关于从类似于4-乙基-2-甲基嘧啶-5-羧酸的衍生物中生产烟酸(一种必需营养素)的研究,讨论了生态方法和潜在的工业应用,符合绿色化学原则 (Lisicki et al., 2022)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

4-ethyl-2-methylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-7-6(8(11)12)4-9-5(2)10-7/h4H,3H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRXSIZGVKLXKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC=C1C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562455 |

Source

|

| Record name | 4-Ethyl-2-methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-2-methylpyrimidine-5-carboxylic acid | |

CAS RN |

127958-06-9 |

Source

|

| Record name | 4-Ethyl-2-methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145566.png)

![Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester](/img/structure/B145578.png)

![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B145595.png)